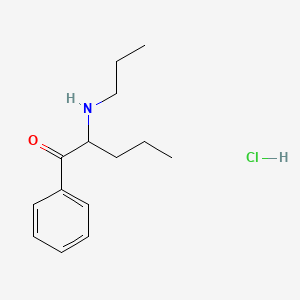
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
Overview
Description
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is a compound known for its role as a catecholaminergic activity enhancer. It is related to selegiline and acts by enhancing the nerve impulse propagation-mediated release of norepinephrine and dopamine .
Preparation Methods
The synthesis of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves several steps. One common method includes the reaction of phenylacetone with propylamine under specific conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves its role as a catecholaminergic activity enhancer. It stimulates the impulse propagation-mediated release of norepinephrine and dopamine in the brain . Unlike stimulants such as amphetamine, which release neurotransmitters in an uncontrolled manner, this compound increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron . This controlled release mechanism makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is often compared with other catecholaminergic activity enhancers such as:
Benzofuranylpropylaminopentane (BPAP): BPAP is more potent and selective, also enhancing serotonin release, which 1-Phenyl-2-(propylamino)-1-pentanone does not.
Rasagiline: Similar to selegiline, rasagiline inhibits MAO-B and has been proposed as a possible TAAR1 antagonist.
These comparisons highlight the uniqueness of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride in its specific mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJWNXAJKZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



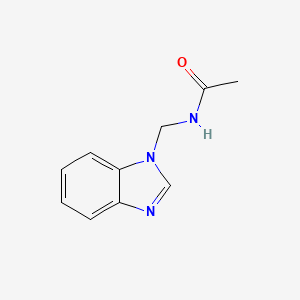
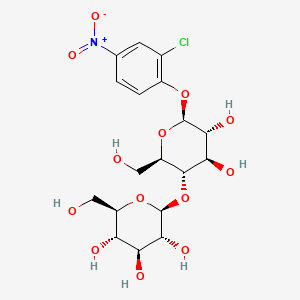
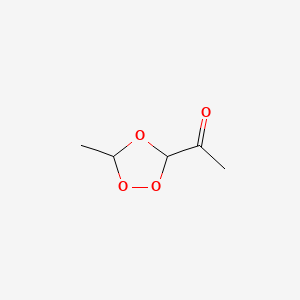
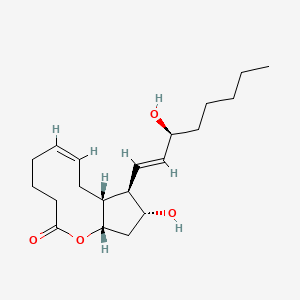
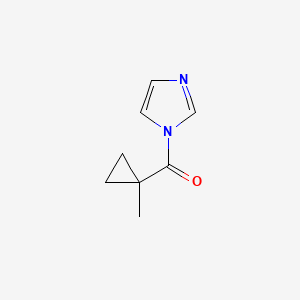
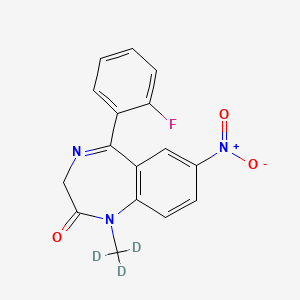
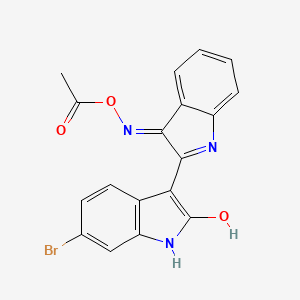
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
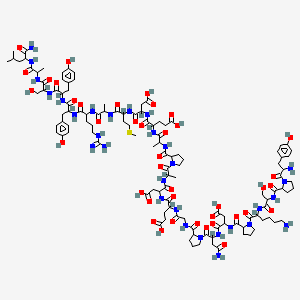
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
